BQ-123 (Tfa)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BQ-123 (Tfa) is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific amino acids used in the synthesis of BQ-123 (Tfa) are D-tryptophan, D-aspartic acid, proline, D-valine, and leucine .
Industrial Production Methods
Industrial production of BQ-123 (Tfa) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The final product is purified using high-performance liquid chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
BQ-123 (Tfa) undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced, although this is less common.
Substitution: Amino acid residues can be substituted to create analogs of BQ-123 (Tfa).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives with protecting groups.
Major Products
The major products formed from these reactions include oxidized or reduced forms of BQ-123 (Tfa) and various analogs with substituted amino acids .
Scientific Research Applications
BQ-123 (Tfa) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of endothelin receptors.
Biology: Helps in understanding the role of endothelin-1 in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like hypertension and ischemia-induced acute renal failure.
Industry: Used in the development of new drugs targeting endothelin receptors.
Mechanism of Action
BQ-123 (Tfa) exerts its effects by selectively binding to endothelin A receptors, thereby blocking the action of endothelin-1. This prevents endothelin-1 from causing vasoconstriction and other effects mediated by endothelin A receptors. The molecular targets involved are the endothelin A receptors, and the pathways include the inhibition of endothelin-1-induced signaling .
Comparison with Similar Compounds
Similar Compounds
BQ-788: Another endothelin receptor antagonist but selective for endothelin B receptors.
Bosentan: A dual endothelin receptor antagonist that blocks both endothelin A and endothelin B receptors.
Ambrisentan: Selective for endothelin A receptors, similar to BQ-123 (Tfa).
Uniqueness
BQ-123 (Tfa) is unique due to its high selectivity for endothelin A receptors, making it a valuable tool for studying the specific functions of these receptors without affecting endothelin B receptors .
Properties
Molecular Formula |
C33H43F3N6O9 |
---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H42N6O7.C2HF3O2/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;3-2(4,5)1(6)7/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);(H,6,7)/t21-,22+,23+,24-,26+;/m0./s1 |
InChI Key |
QSTCCEVXEPXYBF-JKNHBXRPSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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